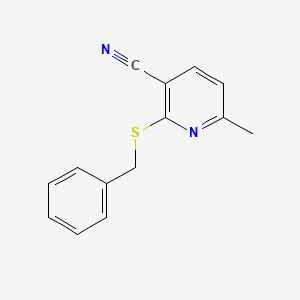

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile derivatives has been explored through various methods. One approach involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of aqueous potassium hydroxide, which affords 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile and its pyridine derivatives . Another method includes the one-step synthesis of 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols . Additionally, electrosynthesis has been used to prepare 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, a related compound, by electrolysis of benzylthiocyanate and other precursors .

Molecular Structure Analysis

Vibrational spectroscopic techniques such as FT-IR and FT-Raman have been employed to analyze the molecular structure of related compounds. Density functional theory (DFT) has been used to optimize the structure and determine the structural characteristics, which are in agreement with X-ray diffraction (XRD) results . The molecular electrostatic potential (MEP) maps of these compounds reveal regions of electrophilic and nucleophilic reactivity, indicating several possible sites for electrophilic attack .

Chemical Reactions Analysis

The chemical reactivity of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, has been studied. Reactions with various alkylants lead to the formation of different products, such as thieno[2,3-d]pyrimidines and amino-substituted pyrimidines . These reactions highlight the versatility of the sulfur-containing heterocyclic compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through experimental and theoretical methods. The vibrational frequencies, optimized geometric parameters, HOMO-LUMO energies, and other molecular energy values have been calculated and found to be in good agreement with experimental data . The nonlinear optical behavior of these compounds has also been theoretically predicted, suggesting potential applications in materials science .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is involved in the synthesis of diverse chemical structures, indicating its versatility as a building block in organic chemistry. For example, it has been used in the synthesis of novel pyridine and fused pyridine derivatives, showcasing its utility in creating complex molecules with potential biological activities (Flefel et al., 2018). Furthermore, it has been featured in studies focused on the synthesis of polyfunctional 2-thionicotinonitriles, highlighting its role in generating sulfur-containing heterocyclic compounds with significant synthetic interest (Bardasov et al., 2016).

Molecular Docking and Biological Activity

- This compound derivatives have been subjected to molecular docking studies to evaluate their potential as chemotherapeutic agents. Spectroscopic investigations, including FT-IR and FT-Raman, along with molecular docking studies, have suggested that these compounds may exhibit inhibitory activity against specific targets, indicating their potential utility in drug discovery (Alzoman et al., 2015).

Synthesis of Heterocyclic Compounds

- The alkylation of cyanothioacetamide with benzyl chloride in the presence of specific conditions has led to the formation of 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile, along with derivatives of 2-benzylsulfanyl-4,6-dimethylor -4,5,6-trimethylpyridine-3-carbonitrile. These reactions demonstrate the compound's role in synthesizing various pyridine derivatives, highlighting its importance in the development of heterocyclic chemistry (Dyachenko et al., 2018).

Vibrational Spectroscopic Analysis

- Vibrational spectroscopic analysis, including FT-IR and FT-Raman techniques, has been employed to study the structural and electronic properties of this compound derivatives. These studies provide insights into the molecular structure, stability, and reactivity of these compounds, which are crucial for their application in various scientific research domains (Haress et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanyl-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBNNFANXLGUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)

![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)